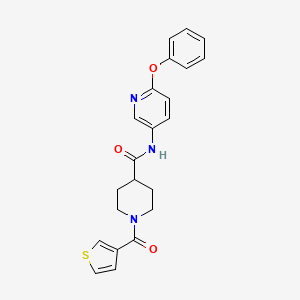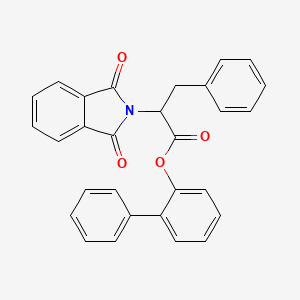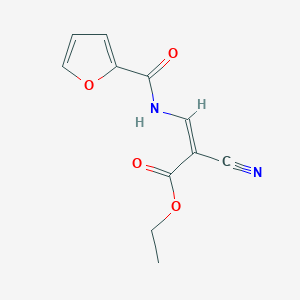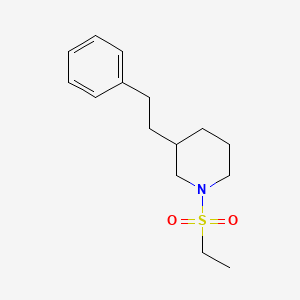
N-(1-butyl-4-methyl-1H-pyrazol-5-yl)-2-(quinazolin-4-yloxy)acetamide
Vue d'ensemble
Description
N-(1-butyl-4-methyl-1H-pyrazol-5-yl)-2-(quinazolin-4-yloxy)acetamide, also known as BMQA, is a chemical compound that has been extensively studied for its potential therapeutic applications.
Applications De Recherche Scientifique
Coordination Chemistry and Antioxidant Activity
Studies have shown that pyrazole-acetamide derivatives can be synthesized and used to construct coordination complexes with metals such as Co(II) and Cu(II). These complexes have been characterized using various spectroscopic methods and crystallography, revealing their potential in forming supramolecular architectures through hydrogen bonding interactions. Notably, these complexes exhibit significant antioxidant activity, demonstrating their potential in medicinal applications and materials science (K. Chkirate et al., 2019).
Medicinal Chemistry: TSPO Ligands and Neuroprotection
In the realm of medicinal chemistry, the structural modification of pyrazolo[3,4-b]quinoline derivatives has led to the development of ligands for the translocator protein (TSPO), showing high affinity and potential as anxiolytic and neuroprotective agents. This underscores the importance of structure-activity relationship studies in designing new therapeutic agents (A. Cappelli et al., 2011).
Organic Synthesis: Cholinesterase Inhibitors and Anticancer Agents
Further, the synthesis of pyrazolo[3,4-b]quinoline and benzo[b]pyrazolo[4,3-g][1,8]naphthyridine derivatives has revealed compounds with inhibitory activity against acetylcholinesterase, highlighting their potential as therapeutic agents for neurodegenerative diseases. One derivative, in particular, demonstrated significant neuroprotection against induced neuronal death, suggesting its utility in developing treatments for conditions such as Alzheimer's disease (D. Silva et al., 2011).
Chemical Diversity and Biological Activity
The chemical diversity of N-acylhydrazones derived from pyrazolo[3,4-b]quinoline has been explored, revealing their conformational behavior and potential applications in developing new chemical entities with desired biological activities. These studies provide insights into the structural requirements for biological activity and the role of hydrogen bonding and conformational dynamics in determining their properties (Rubina Munir et al., 2021).
Propriétés
IUPAC Name |
N-(2-butyl-4-methylpyrazol-3-yl)-2-quinazolin-4-yloxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2/c1-3-4-9-23-17(13(2)10-21-23)22-16(24)11-25-18-14-7-5-6-8-15(14)19-12-20-18/h5-8,10,12H,3-4,9,11H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPSUGDZYBODFNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=C(C=N1)C)NC(=O)COC2=NC=NC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-butyl-4-methyl-1H-pyrazol-5-yl)-2-(quinazolin-4-yloxy)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2-ethylbenzyl)methyl[(1-methylpiperidin-3-yl)methyl]amine](/img/structure/B4065615.png)
![N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-methyl-N~1~-(4-methylphenyl)glycinamide](/img/structure/B4065621.png)

![4-methyl-N-{4-[2-oxo-2-(4-phenyl-1-piperazinyl)ethoxy]phenyl}-1-phthalazinamine](/img/structure/B4065644.png)
![2-iodo-5-{[(2-naphthyloxy)acetyl]amino}benzoic acid](/img/structure/B4065658.png)
![N-(3-bromo-4-methoxyphenyl)-2-[(6-oxo-4-phenyl-1,4,5,6-tetrahydro-2-pyrimidinyl)thio]acetamide](/img/structure/B4065670.png)


![7-(butylthio)-8-methyl[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4065701.png)

![4-methoxy-N-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)benzamide](/img/structure/B4065712.png)
![N-{2-[(4-amino-4H-1,2,4-triazol-3-yl)thio]-1,2-dihydro-1-acenaphthylenyl}-4-methylbenzenesulfonamide](/img/structure/B4065714.png)

